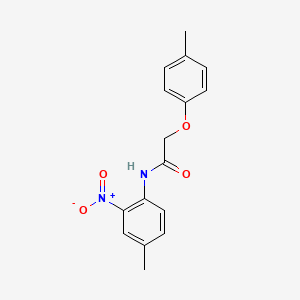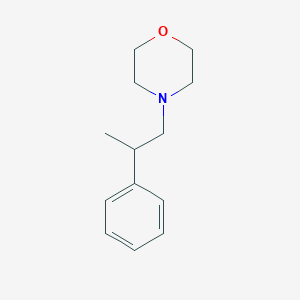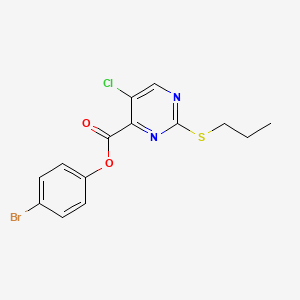
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNA-715, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of anilide derivatives, which have shown promising results in various fields of research, including pharmacology, biotechnology, and materials science. In
科学研究应用
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields of scientific research. In pharmacology, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. In biotechnology, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a ligand for the selective separation of proteins and enzymes, as well as a fluorescent probe for the detection of biological molecules. In materials science, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
作用机制
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide may reduce the production of prostaglandins and thereby reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a drug.
实验室实验的优点和局限性
One advantage of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is its high purity and high yield, which make it suitable for large-scale production and use in lab experiments. Another advantage is its low toxicity and high bioavailability, which make it a safer and more effective alternative to other anti-inflammatory and analgesic drugs. However, one limitation of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is its relatively high cost compared to other compounds with similar properties, which may limit its use in certain research applications.
未来方向
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. One direction is the further optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new drugs based on the structure of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide for the treatment of pain and inflammation-related diseases. Additionally, the use of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide as a fluorescent probe for the detection of biological molecules could be further explored, as well as its potential applications in materials science. Overall, the study of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has the potential to lead to new discoveries and innovations in various fields of scientific research.
合成方法
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves a multistep reaction process that starts with the reaction of 4-methyl-2-nitroaniline with 4-methylphenol in the presence of a base catalyst, such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
属性
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(7-4-11)22-10-16(19)17-14-8-5-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPYGIPJYJMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate](/img/structure/B5182181.png)


![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)
![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)


![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)